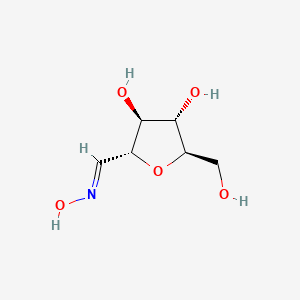

2,5-Anhydro-D-mannofuranose oxime

Description

BenchChem offers high-quality 2,5-Anhydro-D-mannofuranose oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Anhydro-D-mannofuranose oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWIEQVCSWOMAE-VUZDSOHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=NO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Anhydro-D-mannofuranose Oxime: Structural Properties and Synthetic Utility in C-Nucleoside Chemistry

Topic: 2,5-Anhydro-D-mannofuranose oxime basic properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Significance

2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) represents a pivotal chiral synthon in carbohydrate chemistry. Unlike typical aldose oximes which exist in equilibrium between cyclic (pyranose/furanose) and acyclic forms, this compound is rigidly locked in a furanose configuration due to the 2,5-anhydro oxygen bridge. This structural constraint renders it an exceptional scaffold for the stereoselective synthesis of C-nucleosides , a class of hydrolytically stable nucleoside mimics with potent antiviral and antineoplastic activities.

This guide details the physicochemical profile, synthesis, and application of 2,5-anhydro-D-mannofuranose oxime, emphasizing its role as a "chiral pool" intermediate derived from the nitrous acid deamination of D-glucosamine.

Physicochemical Properties

The following data consolidates physical constants and chemical characteristics essential for handling and characterization.

Table 1: Core Physicochemical Constants

| Property | Value / Description | Note |

| Chemical Name | 2,5-Anhydro-D-mannofuranose oxime | Also known as Chitose oxime |

| CAS Number | 127676-61-3 | |

| Molecular Formula | C₆H₁₁NO₅ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | White to off-white solid or viscous syrup | State depends on purity and E/Z isomer ratio |

| Solubility | High: Water, Methanol, DMSO, DMFLow: Hexane, Diethyl ether | Polar nature due to multiple -OH groups |

| Stereochemistry | D-Mannose configuration (C2 epimer of glucose) | Rigid 2,5-anhydro furanose ring |

| Stability | Stable at neutral pH; susceptible to hydrolysis in strong acid | Hygroscopic; store under inert atmosphere |

Structural Characterization[1][2]

-

Ring Stability: The 2,5-anhydro bridge locks the sugar into a tetrahydrofuran (THF) ring system. Unlike standard sugars, it cannot mutarotate to a pyranose form.

-

Oxime Geometry: The compound exists as a mixture of E (trans) and Z (cis) isomers across the C=N bond. In solution (D₂O or DMSO-d₆), NMR spectroscopy typically reveals two sets of signals for the anomeric proton (H-1) and the oxime proton.

Synthesis and Mechanistic Origins

The synthesis of 2,5-anhydro-D-mannofuranose oxime is a classic example of "chiral pool" synthesis, utilizing the natural chirality of D-glucosamine.

The "Chitose" Pathway (Nitrous Acid Deamination)

The most robust route involves the deamination of D-glucosamine (or chitosan) using nitrous acid. This reaction proceeds via a diazonium intermediate which undergoes a concerted ring contraction to form the 2,5-anhydro aldehyde (chitose), followed by condensation with hydroxylamine.

Mechanism:

-

Diazotization: The amine at C2 of glucosamine reacts with HONO to form a diazonium ion.

-

Ring Contraction: The C1-O5 bond assists in the displacement of nitrogen, leading to ring contraction from a pyranose to a furanose (2,5-anhydro-D-mannose).

-

Oximation: The resulting aldehyde at C1 reacts with hydroxylamine to form the oxime.[1]

Figure 1: Synthetic pathway from D-Glucosamine to 2,5-Anhydro-D-mannofuranose oxime via the Tiffeneau-Demjanov-like rearrangement.

Experimental Protocol: Preparation and Isolation

Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).

Materials

-

D-Glucosamine hydrochloride[2]

-

Sodium nitrite (NaNO₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ion-exchange resin (Amberlite IR-120 H⁺ form)

Step-by-Step Methodology

-

Deamination (Formation of 2,5-Anhydro-D-mannose):

-

Dissolve D-glucosamine HCl (10.0 g, 46 mmol) in water (100 mL).

-

Cool to 0°C in an ice bath.

-

Add sodium nitrite (4.0 g, 58 mmol) portion-wise over 30 minutes.

-

Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

-

Checkpoint: The solution should turn pale yellow. The pH will drop slightly.

-

Remove excess sodium ions by passing the solution through a column of Amberlite IR-120 (H⁺) resin. Elute with water.

-

Concentrate the effluent under reduced pressure to obtain 2,5-anhydro-D-mannose as a syrup.

-

-

Oximation:

-

Dissolve the crude syrup from Step 1 in Ethanol/Water (1:1, 50 mL).

-

Add Hydroxylamine HCl (4.0 g, 58 mmol) and Sodium Acetate (4.8 g, 58 mmol).

-

Heat the mixture at 50°C for 2 hours.

-

Monitor reaction progress by TLC (Solvent: Ethyl acetate/Methanol/Water 7:2:1). The aldehyde spot will disappear, replaced by the oxime spot (Rf ~0.4).

-

-

Work-up:

-

Concentrate the solvent in vacuo.

-

Extract the residue with warm ethanol or isopropanol to separate the product from inorganic salts.

-

Evaporate the organic extract to dryness.

-

Purification: Recrystallize from Ethanol/Ether or purify via silica gel flash chromatography if a high-purity solid is required.

-

Applications in Drug Discovery

The primary utility of 2,5-anhydro-D-mannofuranose oxime lies in its ability to function as a precursor for C-nucleosides .

Nitrile Oxide Cycloaddition (Click Chemistry)

The oxime group can be chlorinated (using NCS) or dehydrated to form a nitrile oxide . This transient species undergoes 1,3-dipolar cycloaddition with alkynes to form isoxazoles. This is a key strategy for synthesizing C-nucleoside analogues where the nucleobase is replaced by a heterocyclic ring.

Reductive Amination for Glycomimetics

Reduction of the oxime (using H₂/Pd or NaCNBH₃) yields C-glycosylmethylamines . These compounds act as potent glycosidase inhibitors and are investigated as chaperones for lysosomal storage diseases.

Figure 2: Divergent synthetic applications of the oxime in medicinal chemistry.

Safety and Handling (E-E-A-T)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions reserved for bioactive carbohydrate derivatives.

-

Hazard Classification: Treat as a potential Irritant (Skin/Eye).[3]

-

Storage: Hygroscopic. Store at -20°C under nitrogen or argon to prevent hydrolysis or degradation.

-

Disposal: Dispose of as organic chemical waste.

References

-

CymitQuimica. 2,5-Anhydro-D-mannofuranose oxime Product Data. Retrieved from

-

Mo, I. V., Dalheim, M. Ø., et al. (2020). 2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. Biomacromolecules. Retrieved from

-

ChemicalBook. 2,5-ANHYDRO-D-MANNOSE OXIME Properties and Suppliers. Retrieved from

-

PubChem. 2,5-Anhydro-D-mannitol (Related Compound) Data. Retrieved from

-

Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved from

Sources

- 1. US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution - Google Patents [patents.google.com]

- 2. CN108329361B - A kind of preparation method of D-glucosamine - Google Patents [patents.google.com]

- 3. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Anhydro-D-mannofuranose oxime structure elucidation

Technical Whitepaper: Structural Elucidation and Characterization of 2,5-Anhydro-D-mannofuranose Oxime

Executive Summary & Strategic Context

2,5-Anhydro-D-mannofuranose (often referred to as "chitose") is a rare monosaccharide derivative primarily obtained via the nitrous acid (HONO) deamination of D-glucosamine or chitosan. Unlike typical reducing sugars that mutarotate between

The conversion of this aldehyde to an oxime (

-

Stabilization: It prevents the formation of gem-diols or hemiacetals, creating a stable handle for further conjugation.

-

Isomeric Complexity: The

double bond introduces

This guide provides a definitive protocol for the synthesis and structural validation of 2,5-anhydro-D-mannofuranose oxime, focusing on distinguishing geometric isomers via Nuclear Overhauser Effect Spectroscopy (NOESY).

Synthesis Protocol: Deamination & Oximation

The synthesis is a two-stage process: (1) Ring contraction of D-glucosamine to the 2,5-anhydro aldehyde, followed by (2) Condensation with hydroxylamine.

Stage 1: Nitrous Acid Depolymerization (Ring Contraction)

-

Reagents: D-Glucosamine HCl, Sodium Nitrite (

), Acetic Acid. -

Mechanism: The amino group at C-2 is diazotized. The loss of

creates a carbocation at C-2. The ring oxygen (O-5) attacks C-2 (ring contraction), and the bond between C-1 and O-5 breaks to form the C-1 aldehyde.

Stage 2: Oximation

-

Reagents: Hydroxylamine hydrochloride (

), Sodium Acetate (buffer). -

Protocol:

-

Dissolve 2,5-anhydro-D-mannose (1.0 eq) in water.

-

Add

(1.5 eq) and NaOAc (1.5 eq) to buffer pH to ~4.5. -

Stir at Room Temperature (RT) for 4 hours.

-

Purification: Lyophilize and purify via size-exclusion chromatography (Bio-Gel P-2) or prep-HPLC if high purity is required.

-

Visualization: Synthesis Pathway

Figure 1: Reaction pathway transforming D-glucosamine to the target oxime via ring contraction.

Structural Elucidation Strategy

The primary challenge is not the connectivity (which is fixed by the precursor) but the geometric isomerism of the oxime group.

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Data:

-

Molecular Formula:

-

Exact Mass: 177.06 Da

- : 178.07 Da

- : 200.05 Da

-

-

Diagnostic Fragmentation: Loss of water (

) and loss of the oxime moiety (

NMR Spectroscopy (The Gold Standard)

The rigid furanose ring provides a clean spectral baseline, but the oxime group creates two distinct sets of signals (

Key Assignments:

-

H-1 (Aldyl Proton): The most diagnostic signal. It appears as a doublet (due to coupling with H-2) in the downfield region (6.5 – 7.6 ppm).

-

C-1 (Imine Carbon): Appears in the 148 – 153 ppm range.

-

Isomer Ratio: Integration of the H-1 signals typically reveals an

ratio (often ~60:40 or ~70:30), depending on solvent and steric bulk.

Geometric Isomerism: E vs. Z Assignment

In aldoximes, the

The "Gotcha" in Assignment

Unlike alkenes, we cannot rely on vicinal coupling constants (

- -Isomer (Syn): The Oxime OH is spatially close to the H-1 proton.

- -Isomer (Anti): The Oxime OH is distant from H-1 but spatially close to H-2 or the furanose ring protons.

Visualization: NMR Decision Tree

Figure 2: Logical workflow for assigning E/Z configuration using NOESY experiments.

Quantitative Data Summary

The following chemical shifts are representative for 2,5-anhydro-D-mannose oxime derivatives in

| Nucleus | Position | Isomer | Chemical Shift ( | Multiplicity | Coupling ( |

| H-1 | 7.55 - 7.60 | Doublet (d) | |||

| H-1 | 6.90 - 7.00 | Doublet (d) | |||

| H-3 | Mixed | 4.45 | Triplet (t) | - | |

| C-1 | 151.2 | Singlet | - | ||

| C-1 | 150.2 | Singlet | - | ||

| C-2 | Mixed | 79.0 - 81.0 | - | - | |

| C-5 | Mixed | 83.0 - 85.0 | - | - |

Data synthesized from high-field NMR studies on chitooligosaccharide oxime conjugates [1, 2].

Technical Note on Solvent Effects:

In

References

-

Moussa, A., et al. (2020).[1] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs. Link

-

Trombotto, S., et al. (2020).[1] 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides.[1][2][3] Biomacromolecules.[2][3][4][5] Link

- Horton, D., & Philips, K. D. (1973). The Nitrous Acid Deamination of Glycosides and Acetates of 2-Amino-2-deoxy-D-glucose. Carbohydrate Research.

-

Santa Cruz Biotechnology. 2,5-Anhydro-D-mannose Oxime Product Data.Link

Sources

- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2,5-Anhydro-D-mannofuranose oxime chemical formula and molecular weight

Executive Summary

2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) is a specialized carbohydrate derivative distinguished by its unique tetrahydrofuran core and exocyclic oxime functionality. Unlike typical mannose derivatives which exist in equilibrium between pyranose and furanose forms, the "2,5-anhydro" designation locks this molecule into a rigid furanose-like ether bridge (C2–O–C5).

This structural rigidity, combined with the hydrolytic stability of the oxime group (

Part 1: Chemical Identity & Properties[1]

The following data establishes the core physicochemical profile of the molecule.

| Property | Specification |

| Chemical Name | 2,5-Anhydro-D-mannose oxime |

| Synonyms | 2,5-Anhydro-D-mannofuranose oxime; Chitose oxime |

| CAS Number | 127676-61-3 |

| Molecular Formula | C₆H₁₁NO₅ |

| Molecular Weight | 177.16 g/mol |

| Exact Mass | 177.0637 Da |

| Physical State | Viscous oil or amorphous solid (hygroscopic) |

| Solubility | Highly soluble in water, DMSO, Methanol |

| pKa | ~11.0 (Oxime -OH) |

Structural Analysis

The molecule is formally derived from 2,5-anhydro-D-mannose (also known as chitose).[1][2]

-

The Core: The "2,5-anhydro" nomenclature indicates an ether linkage between Carbon 2 and Carbon 5. This forms a 5-membered tetrahydrofuran ring.

-

The Handle: Carbon 1, which is an aldehyde in the parent chitose, is derivatized into an oxime (

). This prevents the mutarotation typical of reducing sugars and provides a reactive handle for "click" chemistry or further reduction to amines.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of 2,5-Anhydro-D-mannofuranose oxime is a classic example of carbohydrate rearrangement followed by chemoselective ligation. The primary route begins with D-Glucosamine , utilizing the Tiemann rearrangement induced by nitrous acid deamination.

Mechanistic Workflow

-

Diazotization: Nitrous acid attacks the C2-amine of glucosamine, forming a diazonium intermediate.

-

Ring Contraction (Tiemann Rearrangement): The departure of nitrogen gas (

) triggers a concerted ring contraction. The C5-hydroxyl attacks C2, ejecting the C1-anomeric leaving group (often water/alcohol), resulting in the 2,5-anhydro aldehyde (Chitose). -

Oximation: The resulting aldehyde reacts with hydroxylamine (

) to form the oxime isomers (E/Z).

Figure 1: Synthetic pathway from D-Glucosamine to 2,5-Anhydro-D-mannose Oxime via Tiemann rearrangement.

Part 3: Experimental Protocol

Objective: Synthesis of 2,5-Anhydro-D-mannofuranose oxime from D-Glucosamine HCl.

Reagents Required[6][7][8][9][10]

-

D-Glucosamine Hydrochloride

-

Sodium Nitrite (

) -

Hydroxylamine Hydrochloride (

) -

Sodium Acetate (

) -

Amberlite IR-120 (

form) cation exchange resin

Step-by-Step Methodology

Step 1: Preparation of 2,5-Anhydro-D-mannose (Chitose)[3][4][5]

-

Dissolution: Dissolve D-Glucosamine HCl (10.0 g, 46 mmol) in distilled water (100 mL).

-

Deamination: Cool the solution to 0°C in an ice bath. Add Sodium Nitrite (

, 9.6 g, 139 mmol) slowly over 30 minutes. -

Rearrangement: Add Glacial Acetic Acid (approx. 5 mL) dropwise to maintain pH ~4.0. Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).

-

Note: Evolution of

gas bubbles confirms the reaction progress.

-

-

Purification (Desalting): Pass the reaction mixture through a column containing Amberlite IR-120 (

) to remove excess sodium ions and unreacted amine. Elute with water.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Concentration: Concentrate the effluent under reduced pressure to obtain 2,5-anhydro-D-mannose as a syrup.

Step 2: Conversion to Oxime

-

Buffering: Dissolve the crude 2,5-anhydro-D-mannose (approx. 5 g) in Ethanol/Water (1:1 v/v, 50 mL). Add Sodium Acetate (1.2 eq) to buffer the solution.

-

Condensation: Add Hydroxylamine Hydrochloride (1.5 eq relative to aldehyde) in one portion.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 2:1:1). The aldehyde spot will disappear, replaced by the oxime spot.

-

Isolation: Evaporate the solvent in vacuo. Resuspend the residue in cold ethanol to precipitate inorganic salts (

). Filter and concentrate the filtrate. -

Final Drying: Dry under high vacuum to yield 2,5-Anhydro-D-mannofuranose oxime as a viscous pale-yellow oil or hygroscopic solid.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The oxime exists as a mixture of E (trans) and Z (cis) isomers.

-

¹H NMR (D₂O, 500 MHz):

-

H-1 (Oxime proton): A doublet or multiplet in the range of δ 6.90 – 7.50 ppm . This is the most diagnostic signal, significantly downfield from the aldehyde proton.

-

Ring Protons (H-2 to H-5): A complex cluster of multiplets between δ 3.50 – 4.50 ppm .

-

Absence of Aldehyde: Ensure no signal remains at δ 9.6 ppm (free aldehyde).

-

-

¹³C NMR (D₂O, 125 MHz):

-

C-1 (Oxime Carbon): Distinct signals for E/Z isomers at δ 148.0 – 152.0 ppm .

-

Ring Carbons: Signals at δ 85.8 (C4), 83.1 (C5), 78.3 (C3).[6]

-

Mass Spectrometry (ESI-MS)

-

Target Ion:

or -

Expected m/z:

Part 5: Applications in Drug Development

Glycosidase Inhibition

The 2,5-anhydro-D-mannose scaffold mimics the transition state of mannosidase enzymes. The oxime group allows for the attachment of hydrophobic tails (aglycone mimics), enhancing affinity for

Bioconjugation & Materials Science

In the development of Chitooligosaccharides (COS) , nitrous acid depolymerization leaves a 2,5-anhydro-D-mannose unit at the reducing end.[7][3][8][9][10][4][5] Converting this to the oxime stabilizes the oligomer and provides a "clickable" site for:

-

Diblock Copolymers: Linking chitin oligomers to PEG or other polymers.

-

Surface Immobilization: Covalent attachment of glycans to microarray surfaces via oxime ligation.

References

-

Biomacromolecules (2020). 2,5-Anhydro-D-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.[7][5]

-

Santa Cruz Biotechnology.

-

PubChem.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,5-Anhydro-D-mannose | CAS 495-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. 2,5-Anhydro-D-mannose Oxime | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Solubility Profile & Handling of 2,5-Anhydro-D-mannofuranose Oxime

[1]

Executive Summary

This technical guide addresses the solubility characteristics of 2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3) . As a critical chiral intermediate in the synthesis of C-nucleoside analogs (including antiviral candidates) and functionalized chitooligosaccharides, understanding its solvation thermodynamics is essential for optimizing reaction yields and purification workflows.

This compound exhibits a polar-amphiphilic profile . While the furanose ring introduces a degree of lipophilicity compared to open-chain sugars, the multiple hydroxyl groups and the oxime moiety dominate its interaction landscape, necessitating polar protic or polar aprotic solvents for effective dissolution.

Physicochemical Profile & Solubility Landscape

Molecular Architecture

-

Key Functional Groups:

-

2,5-Anhydro Bridge: Locks the sugar in a furanose configuration, slightly reducing conformational entropy compared to open-chain hexoses.

-

Oxime (=N-OH): Acts as both a hydrogen bond donor and acceptor.[1] It introduces

isomerism, which can affect solubility and crystallization kinetics. -

Hydroxyls (-OH): Three secondary hydroxyl groups provide strong hydrophilic character.

-

Solubility Tier List

The following categorization is derived from structural analysis and homologous sugar-oxime behaviors.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Tier 1: High Solvency | Water, DMSO, DMF | > 50 mg/mL | Strong H-bond networks match the solute's high polar surface area (PSA ~100 Ų).[1] |

| Tier 2: Moderate Solvency | Methanol, Ethanol, Pyridine | 10 - 50 mg/mL | Good H-bond donors; solubility decreases as alkyl chain length increases.[1] Heating often required for saturation. |

| Tier 3: Low Solvency | Acetonitrile, Acetone, THF | 1 - 10 mg/mL | Polar aprotic solvents lack the H-bond donor capability to effectively solvate the hydroxyls, leading to slow dissolution.[1] |

| Tier 4: Anti-Solvents | DCM, Hexanes, Toluene, Et₂O | < 1 mg/mL | High interfacial tension; energy penalty for cavity formation is too high.[1] Used to induce precipitation.[5] |

Critical Insight: The oxime group is susceptible to hydrolysis in highly acidic aqueous solutions.[6] When using water or protic solvents, maintain a pH range of 5.0–8.0 to ensure stability during dissolution.

Experimental Protocols (Self-Validating Systems)

Direct solubility data for this specific intermediate is often absent from public databases. The following protocols allow you to generate precise internal data.

Protocol A: Gravimetric Saturation Method (Standard)

Use this for rough solubility estimates (>10% error margin).[1]

-

Preparation: Weigh 50 mg of 2,5-Anhydro-D-mannofuranose oxime into a 2 mL chemically resistant vial (borosilicate glass).

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Solid Persists: Insoluble.

-

-

Calculation:

[1] -

Validation: If

exceeds 2 mL and solid remains, solubility is < 25 mg/mL. Switch to Protocol B.

Protocol B: HPLC-Based Thermodynamic Solubility (High Precision)

Use this for GLP-compliant data generation.[1]

-

Supersaturation: Suspend excess solid (approx. 100 mg) in 1 mL of solvent to create a slurry.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid).

-

Quantification: Inject into HPLC (C18 Column, H2O/MeOH gradient).

-

Detection: ELSD (Evaporative Light Scattering) or RI (Refractive Index) is preferred as the compound has weak UV absorbance (only the oxime C=N bond absorbs ~210-220 nm).

-

-

Control: Run a standard curve of known concentration (1 mg/mL) to calculate the response factor.

Strategic Visualization

Solvent Selection Decision Tree

This diagram guides the selection of solvents for reaction versus purification based on the solubility profile.

Figure 1: Decision matrix for solvent selection based on process intent (Synthesis vs. Purification).

Synthesis & Solubility Workflow

Understanding where the oxime fits in the synthesis pipeline helps predict impurities.

Figure 2: Transformation workflow highlighting the solubility shift from the highly polar aldehyde to the slightly more lipophilic oxime.[1]

References

-

Coudurier, M., et al. (2020).[1][7] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5). Retrieved from [Link][1]

-

Thieme Connect. (n.d.).[1] Science of Synthesis: Product Class 15: Oximes. Retrieved from [Link][1]

Sources

- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 127676-61-3: 2,5-ANHYDRO-D-MANNOSE OXIME | CymitQuimica [cymitquimica.com]

- 3. 2,5-Anhydro-D-mannose Oxime | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. echemi.com [echemi.com]

- 5. scielo.org.za [scielo.org.za]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Anhydro-D-mannofuranose Oxime

Introduction: A Key Intermediate in Glycoscience

In the landscape of carbohydrate chemistry and drug development, 2,5-Anhydro-D-mannofuranose and its derivatives represent a class of compounds with significant synthetic utility. This guide focuses on a specific derivative, 2,5-Anhydro-D-mannofuranose oxime, a crucial intermediate for synthesizing potential glycosidase inhibitors.[1] This molecule is typically derived from chitosan, one of the most abundant natural biopolymers. The nitrous acid depolymerization of chitosan yields chitooligosaccharides (COS) that uniquely terminate with a 2,5-anhydro-D-mannofuranose (amf) unit at the reducing end.[2][3] Unlike other reducing sugars, the aldehyde group of the amf unit is locked in an acyclic form and does not mutarotate in solution, making it readily available for chemical derivatization, such as oximation.[2]

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the spectroscopic analysis of 2,5-Anhydro-D-mannofuranose oxime. We will delve into the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causality behind the data and providing validated protocols for its synthesis and analysis.

Synthetic Pathway: From Biopolymer to Key Intermediate

The synthesis of 2,5-Anhydro-D-mannofuranose oxime is a two-step process that begins with the controlled degradation of chitosan. This workflow is critical as it generates the necessary precursor with a reactive aldehyde group.

Sources

Technical Assessment: Biological Activities & Therapeutic Potential of 2,5-Anhydro-D-mannofuranose Oxime

Executive Summary

2,5-Anhydro-D-mannofuranose oxime (2,5-AMFO) represents a unique scaffold in carbohydrate chemistry, bridging the gap between metabolic inhibitors and stable bioconjugation linkers. Unlike native sugars, the 2,5-anhydro motif locks the carbohydrate into a tetrahydrofuran (THF) ring structure, preventing pyranose isomerization. The functionalization at C1 with an oxime group (

This guide analyzes 2,5-AMFO not merely as a synthetic intermediate, but as a bioactive entity with dual potential:

-

Direct Enzymatic Inhibition: Acting as a transition-state analogue for

-mannosidases and potentially interfering with fructose metabolism. -

Bioactive Pharmacophore: Serving as the stable reducing-end functionality for chitooligosaccharides (COS) exhibiting antimicrobial and antiviral activities.

Part 1: Structural Biology & Mechanism of Action

The "Locked" Furanose Geometry

Native D-mannose exists in equilibrium between

-

Biological Implication: This structure mimics the conformation of fructose and mannose during enzymatic processing. The 2,5-anhydro core is structurally homologous to 2,5-anhydro-D-mannitol (2,5-AM) , a potent inhibitor of gluconeogenesis.[1]

-

The Oxime Advantage: The

hybridized nitrogen at C1 creates a planar geometry resembling the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.

Mechanism: Glycosidase Inhibition

2,5-AMFO functions as a reversible competitive inhibitor of glycosidases, specifically

-

Transition State Mimicry: Glycosidases catalyze hydrolysis via a flattened oxocarbenium ion intermediate. The C=N bond of the oxime forces the C1-C2 region into a semi-planar conformation, tricking the enzyme active site into binding the inhibitor tightly.

-

Selectivity: The specific stereochemistry at C3 and C4 (manno-configuration) directs specificity toward mannosidases, distinguishing it from glucosidase inhibitors.

Mechanism: Metabolic Trapping (The Fructose Analogue Pathway)

While 2,5-AMFO is stable, its structural core (2,5-anhydro-D-mannose) is a metabolic disruptor.

-

Phosphate Trapping: Upon cellular entry (likely via GLUT5 fructose transporters), the 2,5-anhydro motif can be phosphorylated by ketohexokinase (fructokinase).

-

ATP Depletion: The resulting monophosphate cannot be processed by aldolase B (which requires an acyclic keto-form that the 2,5-anhydro ring cannot provide). This leads to accumulation of the phosphorylated sugar and depletion of intracellular ATP/inorganic phosphate, triggering a "starvation" signal that inhibits gluconeogenesis.

-

Oxime Role: The oxime group may act as a prodrug cap, requiring hydrolysis to the aldehyde or reduction to the amine to fully engage this "lethal synthesis" pathway, or it may inhibit the kinase directly.

Part 2: Visualization of Biological Pathways

The following diagram illustrates the dual pathways of 2,5-AMFO: its synthesis from Chitosan and its divergent biological fates (Enzyme Inhibition vs. Metabolic Trapping).

Figure 1: Synthesis of 2,5-AMFO from Chitosan and its downstream biological activities.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,5-AMFO via Nitrous Acid Depolymerization

Rationale: This method ensures the correct stereochemistry of the 2,5-anhydro ring, which is difficult to achieve via total synthesis.

Materials:

-

High molecular weight Chitosan (Degree of Deacetylation > 90%).

-

Sodium Nitrite (

). -

Hydroxylamine Hydrochloride (

). -

Dialysis membranes (MWCO 500-1000 Da).

Step-by-Step Workflow:

-

Depolymerization:

-

Dissolve Chitosan (1 g) in 100 mL of 1% acetic acid.

-

Add 10 mL of 1 M

dropwise at 4°C. Critical: Low temperature prevents side reactions. -

Stir for 4 hours. The nitrous acid attacks the amine group of glucosamine, causing ring contraction and expulsion of

to form the 2,5-anhydro-D-mannose aldehyde.

-

-

Oximation:

-

Adjust pH of the solution to 4.5 using NaOH.

-

Add an excess (3 eq) of

. -

Stir at Room Temperature for 12 hours.

-

Checkpoint: The reaction is complete when the aldehyde peak (CHO) disappears in NMR and the oxime doublet appears.

-

-

Purification:

-

Dialyze against distilled water for 24 hours to remove excess salts and hydroxylamine.

-

Lyophilize to obtain the white powder (2,5-AMFO oligomers).

-

Protocol B: -Mannosidase Inhibition Assay

Rationale: To verify the transition state mimicry capability of the oxime.

Reagents:

-

Enzyme: Jack Bean

-Mannosidase (Sigma). -

Substrate: p-Nitrophenyl-

-D-mannopyranoside (pNP-Man). -

Buffer: 50 mM Sodium Acetate, pH 4.5.

Methodology:

-

Preparation: Prepare serial dilutions of 2,5-AMFO (0.1

M to 1000 -

Incubation: Mix 10

L of enzyme (0.5 U/mL) with 10 -

Reaction: Add 80

L of 2 mM pNP-Man substrate. -

Kinetics: Monitor absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 20 minutes.

-

Analysis: Plot

vs. [I] to determine

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties and biological thresholds for 2,5-AMFO derivatives.

| Parameter | Value / Range | Context |

| Molecular Weight | 177.16 g/mol | Monomer form ( |

| Target Enzyme | ||

| Stability | pH 2.0 - 9.0 | Oxime linkage is hydrolytically stable compared to imines |

| Toxicity | Low (Oligomer) | Chitooligosaccharides are generally GRAS; Monomer needs specific tox screening |

| Solubility | High (Water/DMSO) | Hydrophilic due to hydroxyl groups |

| Metabolic Effect | ATP Depletion | If converted to 2,5-anhydro-D-mannitol-1-P |

Part 5: Applications in Drug Development

Antibacterial & Antiviral Scaffolds

Research indicates that chitooligosaccharides terminated with 2,5-AMFO (often referred to as "COS-oximes") exhibit enhanced biological activity compared to unmodified chitosan.

-

Mechanism: The cationic nature of the chitosan chain disrupts bacterial cell walls. The 2,5-AMFO terminus prevents degradation by bacterial enzymes that typically target reducing ends, prolonging the half-life of the therapeutic agent.

-

Data Point: Studies have shown these derivatives effectively inhibit the growth of E. coli and S. aureus.

Lysosomal Storage Disorders

As a competitive inhibitor of mannosidase, 2,5-AMFO can act as a Chemical Chaperone .

-

Concept: At sub-inhibitory concentrations, it binds to misfolded mutant mannosidase in the Endoplasmic Reticulum (ER), stabilizing the protein folding and allowing it to traffic to the lysosome.

-

Therapeutic Area: Potential treatment for

-Mannosidosis.

References

-

Coudurier, M., et al. (2020).[2] Reducing-End Functionalization of 2,5-Anhydro-D-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Biomacromolecules. Retrieved from [Link]

-

Tordoff, M.G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[1][3] American Journal of Physiology. Retrieved from [Link]

-

Asano, N. (2009). Sugar-mimicking glycosidase inhibitors: bioactivity and application. Cellular and Molecular Life Sciences. Retrieved from [Link]

Sources

- 1. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-anhydro-D-mannitol acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Synthesis of 2,5-Anhydro-D-mannofuranose oxime

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,5-Anhydro-D-mannofuranose oxime (also known as 2,5-anhydro-D-mannose oxime) starting from commercially available D-Glucosamine hydrochloride .

This molecule is a high-value "chiral pool" intermediate used in the synthesis of C-nucleosides, glycosidase inhibitors, and as a bio-orthogonal linker in "click" chemistry (oxime ligation). The synthesis exploits the Tiffeneau-Demjanov-like rearrangement of glucosamine upon deamination to form the 2,5-anhydro ring, followed by condensation with hydroxylamine.

Key Advantages of This Protocol

-

Stereochemical Retention: Leverages the natural chirality of D-glucosamine.

-

Scalability: Avoids chromatographic purification for the intermediate.

-

Safety Optimized: Controls the exothermic deamination step.

Scientific Background & Retrosynthesis

The synthesis relies on the unique reactivity of 2-amino-2-deoxy-sugars with nitrous acid. Unlike simple amines which form alcohols, D-glucosamine undergoes a skeletal rearrangement.

Mechanism of Action[1]

-

Diazotization: The amine at C2 is converted to a diazonium ion by nitrous acid (

). -

Rearrangement: Rapid loss of

generates a carbocation at C2. The ring oxygen (O5) participates in an intramolecular attack (or migration), leading to ring contraction from a pyranose (6-membered) to a furanose (5-membered) structure. -

Aldehyde Formation: The rearrangement expels the C1 substituent, resulting in the formation of an aldehyde at C1 (2,5-anhydro-D-mannose, often called "Chitose").

-

Oximation: The free aldehyde reacts with hydroxylamine to form the target oxime.

Pathway Visualization

The following diagram illustrates the reaction pathway and mechanistic logic.

Figure 1: Synthetic pathway from Glucosamine to 2,5-Anhydro-D-mannofuranose oxime.[1][2][3][4]

Materials & Reagents

| Reagent | CAS Number | Grade | Role |

| D-Glucosamine HCl | 66-84-2 | >98% | Starting Material |

| Sodium Nitrite ( | 7632-00-0 | ACS Reagent | Deaminating Agent |

| Hydroxylamine HCl | 5470-11-1 | >99% | Oximation Reagent |

| Amberlite IR-120 (H+) | N/A | Ion Exchange | Purification (Cation removal) |

| Sodium Carbonate ( | 497-19-8 | Anhydrous | pH Adjustment |

| Ethanol | 64-17-5 | Absolute | Solvent/Crystallization |

Safety Warning:

-

Sodium Nitrite is toxic and an oxidizer. It can form carcinogenic nitrosamines if mixed with secondary amines.

-

Hydroxylamine is a skin sensitizer and potential mutagen. Handle in a fume hood.

-

Diazonium intermediates are unstable; ensure temperature control (<5°C) during addition.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,5-Anhydro-D-mannose (Chitose)[6]

Objective: Convert D-glucosamine to the aldehyde intermediate via deamination.

-

Preparation:

-

Dissolve D-Glucosamine HCl (21.5 g, 100 mmol) in distilled water (100 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0–4°C using an ice/water bath. Stir magnetically.[4]

-

-

Deamination:

-

Dissolve Sodium Nitrite (10.35 g, 150 mmol, 1.5 equiv) in water (30 mL).

-

Add the nitrite solution dropwise to the glucosamine solution over 30 minutes .

-

Observation: Nitrogen gas (

) evolution will be vigorous. Ensure the vessel is open to a bubbler or vent to prevent pressure buildup.

-

-

Reaction:

-

Maintain stirring at 0–4°C for 2 hours.

-

Allow the reaction to warm to Room Temperature (20–25°C) and stir for an additional 12 hours (overnight) to ensure complete rearrangement.

-

Check: The solution should be clear to slightly yellow.

-

-

Purification (Desalting):

-

Note: The solution contains excess

and salts. For high-purity oxime, desalting is critical. -

Pass the reaction mixture through a column containing Amberlite IR-120 (H+ form) (approx. 50 g resin).

-

Elute with water. Collect the acidic fractions (check pH).

-

Alternative (Batch): Add resin directly to the flask, stir for 30 mins, and filter.

-

Neutralization: Carefully adjust the pH of the eluate to ~4.0–5.0 using weak base resin or dilute

if necessary (avoid strong base which can degrade the aldehyde). -

Concentration: Evaporate the water under reduced pressure (Rotavap, <40°C) to obtain 2,5-anhydro-D-mannose as a viscous, pale-yellow syrup.

-

Yield Estimation: ~80-90% (Syrup contains water; use directly in Stage 2).

-

Stage 2: Synthesis of the Oxime

Objective: Condense the aldehyde with hydroxylamine.

-

Setup:

-

Redissolve the syrup from Stage 1 (approx. 16 g theoretical) in Water/Ethanol (1:1 v/v) (50 mL).

-

In a separate beaker, dissolve Hydroxylamine HCl (10.4 g, 150 mmol, 1.5 equiv) in a minimum amount of water.

-

-

Coupling:

-

Add the hydroxylamine solution to the sugar solution.

-

pH Adjustment: Add Sodium Carbonate (

) solid or solution portion-wise to adjust pH to 4.5–5.5 . -

Reasoning: Oximation is acid-catalyzed but requires the free amine species. pH 4.5 is the optimal balance between protonation of the carbonyl (activation) and availability of free

.

-

-

Incubation:

-

Heat the mixture to 50°C for 2 hours, then stir at room temperature for 4 hours.

-

Monitoring: TLC (Silica, Ethyl Acetate/Methanol/Water 7:2:1). The aldehyde spot (stains with anisaldehyde) should disappear.

-

-

Isolation:

-

Concentrate the mixture under vacuum to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) or n-Butanol if the product is highly water-soluble (common for sugar oximes).

-

Preferred Method for Solid: If the oil resists crystallization, dissolve in a minimum amount of hot ethanol, add diethyl ether until turbid, and store at -20°C.

-

-

Final Product:

-

2,5-Anhydro-D-mannofuranose oxime is typically obtained as a white to off-white solid or semi-solid.

-

Yield: ~60–75% (over two steps).

-

Characterization & Quality Control

Verify the identity of the product using the following parameters. Note that the oxime often exists as a mixture of E (trans) and Z (cis) isomers.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR ( | -CH=N-OH (Oxime proton). Diagnostic for aldehyde conversion. | |

| 1H NMR | Ring protons (H3, H4, H5).[1] | |

| 13C NMR | C=N Carbon. | |

| Mass Spec (ESI) | Molecular Weight Confirmation ( | |

| Solubility | Soluble in Water, MeOH, EtOH. | Consistent with polar carbohydrate derivative. |

Workflow Diagram

The following Graphviz diagram outlines the operational workflow, including critical decision points.

Figure 2: Operational workflow for the synthesis and purification of 2,5-Anhydro-D-mannofuranose oxime.

Troubleshooting & Optimization

-

Low Yield in Stage 1: Ensure the reaction time is sufficient (overnight) for the rearrangement to complete. If the solution remains blue (excess nitrite), quench with a small amount of urea before workup.

-

Syrup won't solidify: Sugar oximes are notoriously difficult to crystallize. Ensure all water is removed by co-evaporation with ethanol or toluene. Lyophilization is recommended if the product is intended for biological assays.

-

pH Drift: During oximation, the release of HCl from hydroxylamine hydrochloride drops the pH. Use a buffer (Acetate buffer pH 4.[5]5) instead of manual

addition for better reproducibility.

References

-

Biomacromolecules (2020) . 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. This paper details the nitrous acid depolymerization and subsequent oxime formation kinetics.[5][6]

-

PrepChem. Synthesis of 2,5-anhydro-D-mannitol. Provides the foundational protocol for the deamination of glucosamine to the 2,5-anhydro skeleton.

-

Organic Syntheses . D-Glucosamine Hydrochloride.[7][8] Standard handling and properties of the starting material.[7][4][5][9][10][11][12]

-

Santa Cruz Biotechnology . 2,5-Anhydro-D-mannose Oxime Product Data. Confirmation of chemical structure and physical properties.[1][4][5][10][12]

- Journal of the Chemical Society (1956). Bera, D. C., Foster, A. B. and Stacey, N..

Sources

- 1. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of aldose oximes. Formation and structure of hydroxydiazene oxide acetals and preparation of hydroximolactones. X-Ray crystal structure of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosyl-ONN-azoxy 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CAS 127676-61-3: 2,5-ANHYDRO-D-MANNOSE OXIME | CymitQuimica [cymitquimica.com]

Application Note: Structural Characterization of 2,5-Anhydro-D-mannofuranose Oxime via High-Resolution NMR Spectroscopy

Executive Summary

This application note details the protocol for the structural elucidation of 2,5-anhydro-D-mannofuranose oxime (CAS: 127676-61-3). Unlike standard pyranose sugars, this molecule features a stable tetrahydrofuran core (the "2,5-anhydro" bridge) and an exocyclic oxime functionality.[1]

The primary analytical challenge lies in resolving the E/Z geometric isomerism of the oxime group (

Introduction & Chemical Context

The Molecule

2,5-Anhydro-D-mannose (often referred to as chitose) is typically generated via the nitrous acid deamination of D-glucosamine or chitosan.[2] It serves as a critical scaffold for C-nucleoside synthesis and glycomimetics. Converting the C1 aldehyde to an oxime stabilizes the reducing end, preventing hydration to the gem-diol, but introduces geometric isomerism.[1]

The Stereochemical Challenge

The oxime group exists in dynamic equilibrium between two geometric isomers:

-

E-isomer (Anti): The hydroxyl group (OH) and the sugar ring are on opposite sides of the C=N bond.[1]

-

Z-isomer (Syn): The hydroxyl group (OH) and the sugar ring are on the same side.[1]

Note on Nomenclature: For aldoximes, IUPAC priority rules assign the sugar ring higher priority than the oxime proton.[1] Thus, if the OH and the Ring are trans (anti), it is the (E) isomer.[1] Spatially, this places the Oxime OH and the Oxime Proton (

Experimental Workflow

The following diagram outlines the critical path from sample preparation to structural validation.

Figure 1: End-to-end characterization workflow. DMSO-d6 is selected to enable OH observation.

Detailed Experimental Protocols

Protocol A: Sample Preparation

Objective: Prepare a sample free of water to prevent exchange of the oxime hydroxyl proton.[1]

Reagents:

-

Solvent: DMSO-

(99.9% D) with 0.03% TMS (v/v). Must be from a fresh ampoule to ensure dryness. -

Analyte: ~10–15 mg of 2,5-anhydro-D-mannofuranose oxime.

Procedure:

-

Weighing: Weigh 12 mg of the oxime into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-

. Cap immediately. -

Mixing: Vortex gently until fully dissolved. The solution should be clear and colorless.

-

Transfer: Transfer to a 5mm NMR tube.

-

Degassing (Optional but Recommended): Flush the tube headspace with nitrogen gas for 30 seconds to remove oxygen (paramagnetic oxygen can broaden relaxation times, affecting NOE signals).

Protocol B: Acquisition Parameters

Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for resolving ring proton multiplets. Temperature: 298 K (25°C).[1]

| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Purpose |

| 1H Standard | zg30 | 16 | 64k | Quantify E/Z ratio; Identify H1. |

| 13C {1H} | zgpg30 | 512 | 64k | Identify C=N carbon (~145-150 ppm). |

| HSQC | hsqcetgp | 8 | 2k x 256 | Correlate H1 to C1; Assign ring carbons. |

| NOESY | noesygpphp | 16 | 2k x 256 | Critical: Determine E/Z configuration. Mixing time ( |

Data Analysis & Interpretation

1H NMR Spectrum Analysis

The spectrum will show two distinct sets of signals due to the E/Z isomer mixture.[1][3] The ratio depends on the synthesis conditions but is typically near 60:40 or 70:30 (E:Z).[1]

Key Signal Assignments:

| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |

| Oxime H-1 (Major) | 7.30 – 7.50 | Doublet ( | Characteristic aldoxime proton. Downfield due to C=N anisotropy.[1] |

| Oxime H-1 (Minor) | 6.70 – 6.90 | Doublet ( | Isomeric oxime proton. |

| Oxime -OH | 10.5 – 11.5 | Singlet (Broad) | Visible only in dry DMSO. Disappears with |

| Ring H-3, H-4 | 3.50 – 4.20 | Multiplets | Overlapping region; requires HSQC for assignment. |

| Ring H-2 | 4.30 – 4.60 | Multiplet | Diagnostic; couples to H-1. |

| Anhydro Bridge (H-5) | 3.60 – 3.90 | Multiplet | Confirms the 5-membered ring closure. |

Note: Chemical shifts are estimates based on furanose oxime analogs.[1] Exact values vary with concentration and temperature.

Stereochemical Assignment (The "E-E-A-T" Core)

To authoritatively assign which set of signals belongs to the E or Z isomer, you must use the NOESY spectrum.[1] Do not rely solely on chemical shift rules, as steric compression in furanose rings can invert expected shielding trends.[1]

Mechanistic Logic:

-

E-Isomer (Anti): The OH group is anti to the sugar ring.[1] This forces the OH and the H-1 proton to be spatially close (syn relationship).[1]

-

Observation: Strong NOE cross-peak between Oxime-OH and H-1 .

-

-

Z-Isomer (Syn): The OH group is syn to the sugar ring.[1] The OH is spatially close to the ring protons (specifically H-2) and far from H-1.

-

Observation: Strong NOE cross-peak between Oxime-OH and H-2 (Ring). Weak/No NOE between Oxime-OH and H-1.

-

Logic Diagram for Assignment

Figure 2: Decision tree for stereochemical assignment using NOE data.

13C NMR Validation

The carbon spectrum provides confirmation of the oxime state versus the aldehyde.[1]

-

C-1 (Oxime):

145 – 152 ppm. (Aldehydes typically appear >190 ppm; this confirms successful oximation).[1] -

C-2/C-5 (Ring):

75 – 85 ppm. (Characteristic of oxygenated furanose carbons).

Troubleshooting & Quality Control

Common Issues

-

Missing OH Signal: The sample is likely "wet."[1] Water in DMSO promotes rapid proton exchange, broadening the OH signal into the baseline.[1]

-

Solution: Lyophilize the sample again and use a fresh ampoule of DMSO-

.[1]

-

-

Broad H-1 Peaks: Restricted rotation around the C-C bond between the ring and the oxime can cause broadening.[1]

-

Solution: Run the experiment at elevated temperature (e.g., 313 K) to sharpen signals, provided the molecule is thermally stable.

-

Self-Validation Checklist

References

-

Tømmeraas, K., et al. (2001).[1][4] "Preparation and characterization of oligosaccharides produced by nitrous acid depolymerization of chitosans." Carbohydrate Research.

-

Context: Establishes the synthesis of the 2,5-anhydro-D-mannose core (chitose) via deamination.[4]

-

-

Kuszmann, J., et al. (2005).[1] "Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol." Carbohydrate Research.

- Context: Provides comparative NMR data for 2,5-anhydro-mannose deriv

-

Heinisch, G., & Holzer, W. (1990).[1][5] "Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of NOE difference spectroscopy." Tetrahedron Letters.

- Context: The authoritative method for using NOE to distinguish E/Z oxime isomers.

-

Santa Cruz Biotechnology. "2,5-Anhydro-D-mannose Oxime Product Data."

-

Context: Commercial reference confirming the CAS and physical state of the compound.[1]

-

Sources

Application Note: 2,5-Anhydro-D-mannofuranose Oxime in Glycosylation Inhibition

This Application Note provides a comprehensive technical guide for the utilization of 2,5-Anhydro-D-mannofuranose oxime (and its derivatives) in glycosylation inhibition assays.

While often utilized as a stable intermediate for synthesizing high-potency iminosugars, this compound and its oxime-functionalized analogs exhibit specific inhibitory activity against

Abstract & Introduction

Glycosylation is a critical post-translational modification regulating protein stability, localization, and immune recognition. 2,5-Anhydro-D-mannofuranose oxime acts as a carbohydrate mimetic, targeting glycoside hydrolases involved in N-glycan maturation.

Structurally, the 2,5-anhydro ring constrains the molecule into a furanose-like conformation that mimics the oxocarbenium ion transition state of mannose during hydrolysis. By inhibiting

Key Applications:

-

Metabolic Flux Analysis: Studying the rate-limiting steps of N-glycan processing in the Golgi.

-

Glycoprotein Engineering: Producing proteins with high-mannose glycans for specific lectin-binding assays (e.g., DC-SIGN interaction).

-

Synthetic Scaffold: Serving as a "warhead" precursor for generating multivalent glycosidase inhibitors via oxime ligation.

Mechanism of Action

The efficacy of 2,5-Anhydro-D-mannofuranose oxime relies on its structural similarity to the transition state of the mannosidase cleavage reaction.

-

Entry: The compound is water-soluble and enters the cell (likely via passive diffusion or fluid-phase endocytosis).

-

Target Binding: It competitively binds to the active site of Class I (

1,2) and Class II ( -

Inhibition: By occupying the catalytic pocket, it prevents the enzyme from docking with the natural substrate (Man

GlcNAc -

Outcome: The glycoprotein exits the Golgi retaining its "High Mannose" structure, failing to acquire the "Complex" modifications (fucose, sialic acid, galactose) that usually occur downstream.

Pathway Visualization

The following diagram illustrates the specific blockade point within the N-glycosylation pathway.

Figure 1: Mechanism of Action. The inhibitor blocks Alpha-Mannosidase I, preventing the conversion of High Mannose glycans (Man9) to Man5, thereby halting the formation of Complex glycans.

Experimental Protocol: Cellular Inhibition Assay

This protocol details the treatment of mammalian cells (e.g., CHO, HEK293, or HeLa) to validate glycosylation inhibition using Endoglycosidase H (Endo H) sensitivity as the readout.

A. Reagents & Preparation

| Reagent | Specification | Storage | Notes |

| 2,5-Anhydro-D-mannofuranose oxime | >95% Purity | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening. |

| Solvent (Vehicle) | Sterile ddH₂O or PBS | 4°C | Compound is highly water-soluble. |

| Lysis Buffer | RIPA + Protease Inhibitors | -20°C | Ensure no reducing agents are added yet. |

| Endoglycosidase H (Endo H) | Recombinant (e.g., NEB) | -20°C | Cleaves High Mannose only. |

| PNGase F | Recombinant | -20°C | Positive control (cleaves all N-glycans). |

B. Stock Solution Preparation

-

Weigh 5 mg of 2,5-Anhydro-D-mannofuranose oxime (MW ≈ 177.16 g/mol ).

-

Dissolve in 282 µL of sterile PBS to create a 100 mM Stock Solution .

-

Filter sterilize (0.22 µm) if using for long-term culture (>24h).

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

C. Cell Treatment Protocol

Rationale: Since the oxime is a competitive inhibitor, a titration is required to find the minimal effective concentration (MEC) for your specific cell line.

-

Seed Cells: Plate cells (e.g., HeLa) in a 6-well plate at 30-40% confluence.

-

Incubation: Allow cells to adhere for 12–18 hours.

-

Treatment: Replace media with fresh complete media containing the inhibitor at the following final concentrations:

-

0 mM (Vehicle Control)

-

0.1 mM

-

1.0 mM

-

5.0 mM

-

10.0 mM (High dose to force inhibition)

-

-

Duration: Incubate for 24–48 hours .

-

Note: Glycosylation inhibition only affects newly synthesized proteins. A shorter incubation (<12h) may not show a shift in the total protein pool.

-

D. Lysate Preparation & Digestion

-

Wash cells 2x with cold PBS.

-

Lyse in 200 µL RIPA buffer containing protease inhibitors. Incubate on ice for 20 min.

-

Clarify lysate: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

BCA Assay: Normalize total protein concentration to 1 mg/mL.

-

Digestion Setup (Per Sample):

-

Tube A (Undigested): 20 µg lysate + Buffer.

-

Tube B (Endo H): 20 µg lysate + Denaturing Buffer (boil 10 min) + Endo H enzyme.

-

Tube C (PNGase F): 20 µg lysate + Denaturing Buffer (boil 10 min) + PNGase F enzyme.

-

-

Incubate at 37°C for 1–4 hours (follow enzyme manufacturer's specific time).

E. Analysis (Western Blot)

Run the samples on an SDS-PAGE gel and blot for a known glycoprotein (e.g., Transferrin, EGFR, or LAMP-1).

Interpretation of Results:

-

Vehicle Control: The glycoprotein should be Endo H Resistant (Band in Tube B matches Tube A). This indicates the glycan was processed to a "Complex" form.

-

Inhibitor Treated: The glycoprotein should become Endo H Sensitive (Band in Tube B shifts lower, matching the deglycosylated Tube C). This indicates the glycan remained "High Mannose" due to mannosidase inhibition.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the validation experiment.

Figure 2: Experimental Workflow. Step-by-step process from stock preparation to Western Blot analysis.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Band Shift observed | Concentration too low | Increase inhibitor concentration to 10 mM. Oximes are less potent than transition-state analogs like Swainsonine. |

| Cell Toxicity | Off-target effects | 2,5-anhydro-mannitol derivatives can inhibit gluconeogenesis. Supplement media with Glucose (25 mM) or Pyruvate to bypass metabolic blocks. |

| Incomplete Digestion | Enzyme inefficiency | Ensure lysate is fully denatured (boiled with SDS) before adding Endo H. |

| Precipitation in Media | Saturation | The oxime is highly soluble, but ensure the stock is pH 7.4. Filter sterilize after dissolving. |

References

-

Elbein, A. D. (1987). Inhibitors of the biosynthesis and processing of N-linked oligosaccharide chains.[1] Annual Review of Biochemistry, 56(1), 497-534. Link

-

Trombetta, E. S., & Parodi, A. J. (2003). Quality control and protein folding in the secretory pathway. Annual Review of Cell and Developmental Biology, 19(1), 649-676. Link

-

Li, H., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine.[2][3] Marine Drugs, 18(3), 148. Link

Sources

Application Note: 2,5-Anhydro-D-mannofuranose Oxime in Click Chemistry

This Application Note is designed for researchers in glycobiology and medicinal chemistry. It details the utility of 2,5-Anhydro-D-mannofuranose oxime as a versatile "Click Chemistry" handle, specifically focusing on its role as a precursor for Nitrile Oxide 1,3-Dipolar Cycloadditions (1,3-DPCA) and Oxime Ligation .

Executive Summary

2,5-Anhydro-D-mannofuranose (often referred to as the "chitose" unit) is a unique carbohydrate aldehyde generated by the nitrous acid depolymerization of chitosan.[1] Its oxime derivative, 2,5-Anhydro-D-mannofuranose oxime , serves as a pivotal intermediate in click chemistry. Unlike standard azide-alkyne click chemistry (CuAAC), this molecule enables catalyst-free conjugation via two distinct pathways:

-

Oxime Ligation: A robust, reversible condensation with aminooxy-functionalized payloads.

-

1,3-Dipolar Cycloaddition (1,3-DPCA): The oxime is oxidized in situ to a Nitrile Oxide , which undergoes a concerted cycloaddition with alkenes or alkynes to form stable isoxazoline or isoxazole C-glycosides.

This guide focuses on the 1,3-DPCA pathway , a powerful method for synthesizing hydrolytically stable C-glycoside mimetics and bioconjugates without transition metal catalysts.

Scientific Mechanism

The "Latent" Dipole

The oxime group (

Reaction Pathway[2]

-

Generation: Chitosan is depolymerized with

to yield chitooligosaccharides (COS) terminating in a 2,5-anhydro-D-mannose aldehyde.[1][2][3] -

Oximation: Reaction with hydroxylamine yields the 2,5-anhydro-D-mannofuranose oxime.

-

Activation (The "Click" Trigger): Treatment with a mild oxidant (e.g., NCS or Chloramine-T) converts the oxime to a hydroximoyl chloride, which eliminates

to form the Nitrile Oxide. -

Cycloaddition: The nitrile oxide undergoes [3+2] cycloaddition with a terminal alkene to form a

-isoxazoline ring.

Mechanistic Diagram (Graphviz)

Caption: Pathway from Chitosan precursor to stable C-Glycoside via the Nitrile Oxide "Click" intermediate.

Applications

Synthesis of C-Glycoside Mimetics

The isoxazoline linkage mimics the glycosidic bond but is resistant to enzymatic hydrolysis (glycosidases). This is critical for developing:

-

Glycomimetics: Stable analogs of biological oligosaccharides for competitive inhibition studies.

-

Immunomodulators: The 2,5-anhydro-D-mannose core is structurally relevant to viral and bacterial glycans.

Bio-Orthogonal Conjugation

Unlike CuAAC, which requires cytotoxic copper, the nitrile oxide cycloaddition can be performed under conditions compatible with many biomolecules (though care must be taken with free thiols).

-

Target: Labeling of alkene-functionalized proteins or surfaces.

-

Advantage: No heavy metal contamination; forms a rigid linker.

Experimental Protocols

Protocol A: Preparation of 2,5-Anhydro-D-mannofuranose Oxime

Pre-requisite: This step converts the reactive aldehyde of the reducing end into the stable, storable oxime precursor.

Materials:

-

Chitooligosaccharide (COS) with 2,5-anhydro-D-mannose reducing end (prepared via

depolymerization of chitosan).[1][2][3][4][5] -

Hydroxylamine hydrochloride (

). -

Sodium acetate (

). -

Solvent: Water or

/EtOH (1:1).

Procedure:

-

Dissolution: Dissolve the COS (1 eq based on reducing end) in water.

-

Reagent Prep: Prepare a solution of

(1.5 eq) and -

Reaction: Add the hydroxylamine solution to the COS solution. Stir at Room Temperature (RT) for 12–24 hours .

-

Monitoring: Monitor by TLC (silica, n-butanol/acetic acid/water 2:1:1) or MALDI-TOF MS.[1][2] The aldehyde peak (hemiacetal) will disappear.

-

Purification: Precipitate the product by adding excess acetone or ethanol (depending on DP). Centrifuge, wash with ethanol, and lyophilize.

-

Yield: Typically >90%. The product is a white powder, stable at -20°C.

Protocol B: 1,3-Dipolar Cycloaddition (Nitrile Oxide Click)

Context: This "Click" reaction generates the conjugate. It is performed in situ to avoid isolation of the unstable nitrile oxide.

Materials:

-

Dipole Precursor: 2,5-Anhydro-D-mannofuranose Oxime (from Protocol A).

-

Dipolarophile: Terminal alkene (e.g., Allyl alcohol, Allyl-PEG, or alkene-functionalized drug).

-

Oxidant: N-Chlorosuccinimide (NCS) or Chloramine-T.

-

Base: Triethylamine (

). -

Solvent: DMF, DCM/Water biphasic, or Water/t-BuOH (depending on solubility).

Step-by-Step Workflow:

| Step | Action | Critical Technical Insight |

| 1 | Dissolution | Dissolve Oxime (1.0 eq) and Alkene (1.2–2.0 eq) in DMF or DCM/Water (1:1). |

| 2 | Chlorination | Add NCS (1.1 eq) at 0°C. Stir for 1–2 hours. |

| 3 | Cycloaddition | Add |

| 4 | Incubation | Stir at RT for 12–24 hours. |

| 5 | Quench | Add water. If using organic solvent, extract with DCM. |

| 6 | Purification | Purify via Size Exclusion Chromatography (for polymers) or Silica Gel Flash Chromatography (for small molecules). |

Data Analysis & Validation

To confirm the success of the "Click" reaction, look for these specific markers:

NMR Spectroscopy ( and )

-

Disappearance: The oxime proton signal (

, -

Appearance: A new signal for the isoxazoline ring proton (

or -

Carbon Shift: The carbon of the nitrile oxide precursor shifts from

145 ppm (oxime) to

Mass Spectrometry (MALDI-TOF / ESI)

-

Calculate the expected mass shift.

-

Reaction:

(Note: The net reaction is an oxidation and addition, but chemically it is -

Correction: Actually, the stoichiometry is:

. The mass change is exactly the sum of the Nitrile Oxide (-

Correction Check: Oxime (

) loses 2H to become Nitrile Oxide ( -

Therefore:

.

-

References

-

Moussa, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-D-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization.[2][5] Molecules, 25(5), 1143.[4] Link

-

Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[6] Carbohydrate Research, 340(10), 1739-1749. Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational reference for Nitrile Oxide mechanism).

-

Trombotto, S., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides.[4] Materials Chemistry Frontiers, 4, 99–112.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

2,5-Anhydro-D-mannofuranose oxime as a biochemical probe for enzyme studies

The following Application Note and Protocol Guide is designed for researchers in glycobiology, enzymology, and structural biology. It focuses on the unique properties of 2,5-Anhydro-D-mannofuranose oxime (AMFO) , a specialized sugar derivative often generated in situ or used as a stable transition-state mimic.

Abstract & Core Mechanism

2,5-Anhydro-D-mannofuranose oxime (AMFO) is a potent biochemical tool that bridges the gap between small-molecule inhibition and macromolecular probing. Structurally, it consists of a rigid tetrahydrofuran ring (the "2,5-anhydro" scaffold) which forces the sugar into a specific furanose conformation, coupled with an oxime group at the C1 position.

Mechanism of Action[1]

-

Transition State Mimicry: The 2,5-anhydro scaffold mimics the distorted furanose ring found in the transition states of fructose-processing enzymes (e.g., Fructose-1,6-bisphosphatase ) and mannose-processing glycosidases (e.g.,

-Mannosidase ). The oxime group ( -

Bio-Orthogonal Stability: Unlike the parent aldehyde (2,5-anhydro-D-mannose), which is unstable and prone to hydration, the oxime derivative is chemically stable in aqueous buffers (pH 4–9). This makes it an ideal "cap" for stabilizing the reducing ends of Chitosan Oligosaccharides (COS) generated by nitrous acid depolymerization.

-

Chitinase/Chitosanase Probing: When attached to chitin/chitosan oligomers, the AMFO unit acts as a "dead-end" substrate or a specific recognition motif, allowing researchers to map the sub-site specificity of chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132) without rapid hydrolysis of the probe itself.

Experimental Workflow: Visualization

The following diagram illustrates the generation of AMFO probes and their dual application pathways.

Caption: Workflow from chitosan depolymerization to stable AMFO probe generation and downstream applications.

Protocol 1: Synthesis of AMFO-Terminated Oligomer Probes

Purpose: To generate stable, defined-length chitin/chitosan oligomers with a reactive AMFO end-group for enzyme sub-site mapping. Target Enzymes: Chitinases, Chitosanases, Lysozyme.

Materials

-

Substrate: High molecular weight Chitosan (Degree of Acetylation < 10%).

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Purification: Gel Filtration Chromatography (Bio-Gel P-2 or P-4).

Step-by-Step Methodology

-

Nitrous Acid Depolymerization:

-

Dissolve chitosan (1 g) in 100 mL of 0.1 M acetic acid.

-

Add 10 mL of freshly prepared

(concentration determines final oligomer length; use 10 mM for DP ~10-20). -

Incubate at Room Temperature (RT) for 4–12 hours.

-

Mechanism:[1][2][3] HONO attacks the amine group of GlcN, causing ring contraction to form the 2,5-anhydro-D-mannose aldehyde at the reducing end.

-

-

Oximation (Stabilization):

-

Critical Step: The aldehyde is unstable. Immediately react the reaction mixture with an excess (3–5 equivalents) of the oxyamine reagent (e.g.,

). -

Adjust pH to 4.5 (optimal for oxime ligation).

-

Incubate for 24 hours at RT.

-

-

Reduction (Optional but Recommended):

-

If a strictly non-reversible probe is required, reduce the oxime to a hydrazine using

-picoline borane (50 mM) in 5% acetic acid/methanol. Note: For most inhibition studies, the oxime itself is preferred due to its planar geometry.

-

-

Purification:

-

Load the mixture onto a Bio-Gel P-4 column (

cm). -

Elute with 0.1 M Ammonium Acetate.

-

Monitor fractions via UV absorbance (210 nm for amide bonds, or specific tag absorbance).

-

Lyophilize pure fractions containing the AMFO-oligomers.

-

Protocol 2: Enzyme Inhibition Assay (Spectrophotometric)

Purpose: To determine the

Experimental Setup

-

Enzyme:

-Mannosidase (Jack Bean or Lysosomal recombinant). -

Substrate: p-Nitrophenyl-

-D-mannopyranoside (pNP-Man). -

Inhibitor: 2,5-Anhydro-D-mannofuranose oxime (dissolved in water, stock 10 mM).

-

Buffer: 50 mM Sodium Acetate, pH 4.5 (for Lysosomal) or pH 5.5 (Jack Bean), containing 1 mM

.

Procedure

-

Preparation:

-

Prepare substrate stocks: 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM pNP-Man.

-

Prepare Inhibitor (AMFO) concentrations: 0, 10, 50, 100, 500

.

-

-

Incubation:

-

In a 96-well microplate, add 10

of Inhibitor + 80 -

Add 10

of Enzyme (approx. 0.1 U/mL). -

Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

-

-

Reaction Start:

-

Add 50

of Substrate stock to initiate the reaction.

-

-

Monitoring:

-

Measure Absorbance at 405 nm (release of p-Nitrophenol) every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate initial velocities (

). -

Plot Lineweaver-Burk (

vs -

Expected Result: Competitive Inhibition.[2] The lines should intersect at the Y-axis (

unchanged), but the slope increases with inhibitor concentration.

-

Data Reporting Table

| Parameter | Description | Typical Range (AMFO) |

| Concentration for 50% inhibition | 50 – 200 | |

| Mode | Mechanism of Inhibition | Competitive / Mixed |

| Dissociation constant of Inhibitor | 10 – 80 | |

| Stability | Half-life in assay buffer | > 48 Hours |

Strategic Insights for Structural Biology

When using AMFO for X-ray Crystallography or Cryo-EM :

-

Co-Crystallization: AMFO mimics the open-chain or distorted conformation of mannose/fructose. It is particularly effective for trapping enzymes that undergo a conformational change upon binding the sugar ring in a "boat" or "skew" conformation.

-

Soaking: Due to its high solubility and stability, AMFO can be soaked into pre-formed apo-crystals (concentration: 5–10 mM, soak time: 1–4 hours).

-

Electron Density: Look for clear density at the -1 subsite. The oxime tail may be disordered unless it interacts with specific catalytic residues (e.g., the acid/base catalyst).

References

-

Coudurier, M., et al. (2020). "Reducing-End Functionalization of 2,5-Anhydro-D-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization."[4][5] Marine Drugs.

-

Tordoff, M. G., et al. (1988). "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[6] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

- Rao, F. V., et al. (2005). "Structure and mechanism of a fungal chitinase." Biochemistry. (Contextual reference for chitinase sub-site mapping using oligomers).

-

McGregor, N. G. S., et al. (2022). "Synthesis of broad-specificity activity-based probes for exo-β-mannosidases."[1] Chemical Science.

-

ECHEMI Database. "2,5-ANHYDRO-D-MANNOSE OXIME - Compound Summary."

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Oxanosine monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]